molecular formula C6H12O6 B15141451 L-Idose-13C-3

L-Idose-13C-3

Katalognummer: B15141451
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: GZCGUPFRVQAUEE-CZQHXNBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Idose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the L-Idose molecule. L-Idose is a rare sugar that is part of the hexose family, which includes six-carbon sugars. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Idose-13C-3 involves the incorporation of the carbon-13 isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. One common approach involves the use of labeled precursors that are incorporated into the sugar molecule during the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope. The final product is then purified to achieve high purity levels suitable for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

L-Idose-13C-3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research purposes .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols. Substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of L-Idose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Idose-13C-3 is unique due to its specific structure and the position of the carbon-13 isotope. This makes it particularly useful for studying specific metabolic pathways and reactions that involve L-Idose. Its unique properties also make it valuable in the synthesis of complex molecules and the development of new materials .

Eigenschaften

Molekularformel

C6H12O6

Molekulargewicht

181.15 g/mol

IUPAC-Name

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1

InChI-Schlüssel

GZCGUPFRVQAUEE-CZQHXNBCSA-N

Isomerische SMILES

C([C@@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O

Kanonische SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.